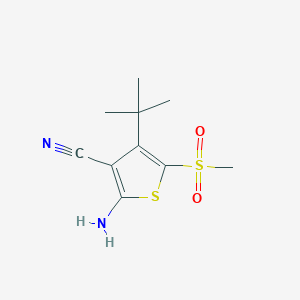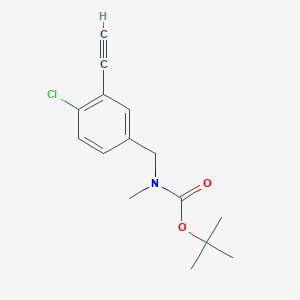
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C10H14N2O2S2. This compound is part of the thiophene family, which is characterized by a five-membered ring containing sulfur. The presence of various functional groups, such as the amino group, tert-butyl group, methylsulfonyl group, and carbonitrile group, makes this compound versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2,5-dibromothiophene, the thiophene ring is constructed through a series of reactions involving halogenation and subsequent substitution reactions.
Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through nucleophilic substitution. The methylsulfonyl group is often introduced via sulfonation reactions.
Final Steps: The carbonitrile group is typically added through a cyanation reaction, often using reagents like sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its molecular targets. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(tert-butyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the tert-butyl group, which can influence its solubility and steric properties.
2-Amino-4-(methylsulfonyl)thiophene-3-carbonitrile: Similar structure but different substituents, affecting its chemical behavior and applications.
Uniqueness
The unique combination of functional groups in 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile provides it with distinct chemical and biological properties. The tert-butyl group offers steric hindrance, influencing the compound’s reactivity, while the methylsulfonyl group enhances its solubility and potential for hydrogen bonding. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2O2S2 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2-amino-4-tert-butyl-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O2S2/c1-10(2,3)7-6(5-11)8(12)15-9(7)16(4,13)14/h12H2,1-4H3 |
InChI-Schlüssel |
ZQKPIJGNHRSZDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(SC(=C1C#N)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)





![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)

